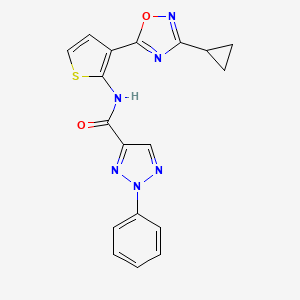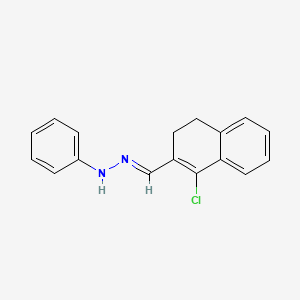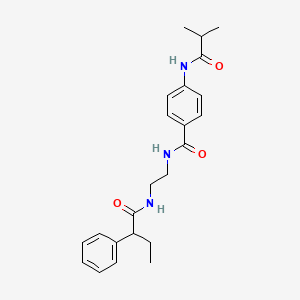![molecular formula C13H25ClN2O2 B2831287 rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis CAS No. 1909294-31-0](/img/structure/B2831287.png)
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a subject of interest for researchers aiming to explore its diverse functionalities and potential benefits.
準備方法
The synthesis of rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis involves specific synthetic routes and reaction conditions. The preparation methods can be categorized into laboratory-scale synthesis and industrial production methods.
Laboratory-Scale Synthesis:
Synthetic Route: The synthesis typically involves a multi-step process, starting with the preparation of intermediate compounds. Each step requires precise control of reaction conditions, such as temperature, pressure, and pH.
Reaction Conditions: Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound. The reaction conditions are optimized to ensure high yield and purity of this compound.
Industrial Production Methods:
Scale-Up Process: Industrial production involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, continuous flow systems, and advanced purification techniques.
Optimization: The process is optimized for cost-effectiveness, safety, and environmental sustainability. Industrial production methods focus on maximizing yield while minimizing waste and energy consumption.
化学反応の分析
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process leads to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives with different functionalities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation and reduction reactions yield oxidized and reduced derivatives, respectively, while substitution reactions produce compounds with new functional groups.
科学的研究の応用
rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis has a wide range of scientific research applications across various fields.
Chemistry:
Catalysis: The compound is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Biology:
Biochemical Studies: this compound is used in biochemical assays to study enzyme activity and protein interactions.
Cell Biology: The compound is utilized in cell culture experiments to investigate cellular processes and signaling pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It is used in diagnostic assays to detect specific biomarkers and disease-related molecules.
Industry:
Manufacturing: The compound is used in the production of specialty chemicals and advanced materials.
Environmental Science: this compound is employed in environmental monitoring and remediation processes.
作用機序
The mechanism of action of rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis involves its interaction with specific molecular targets and pathways.
Molecular Targets:
Enzymes: The compound interacts with enzymes, modulating their activity and influencing biochemical pathways.
Receptors: this compound binds to specific receptors on cell surfaces, triggering signaling cascades that affect cellular functions.
Pathways Involved:
Signal Transduction: The compound influences signal transduction pathways, leading to changes in gene expression and cellular responses.
Metabolic Pathways: this compound affects metabolic pathways, altering the production and utilization of metabolites.
類似化合物との比較
Compound A: Similar in structure but differs in its reactivity and applications.
Compound B: Shares some functional groups but has distinct biological activities.
Compound C: Analogous in its chemical properties but used in different industrial processes.
Uniqueness:
- rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis stands out due to its specific combination of chemical properties, reactivity, and diverse applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
特性
IUPAC Name |
tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H/t10-,13+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPSWYTPLDMRH-SMDQHNSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]12CCC[C@H]1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2831207.png)
![N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2831208.png)
![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2831209.png)

![5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2831212.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2831213.png)

![5-benzyl-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2831217.png)




